Lipophilicity Enhancement vs. Non-Fluorinated Scaffold
The incorporation of two fluorine atoms at the 2- and 5-positions of the pyridine ring increases the lipophilicity (LogP) of the isonicotinate scaffold compared to the non-fluorinated parent compound. The closest available computed LogP for ethyl 2,6-difluoroisonicotinate—a regioisomer sharing the same molecular formula—is reported as XLogP3 = 1.9 [1] and LogP = 1.54 , while ethyl isonicotinate (non-fluorinated) has a measured LogP of 1.42 . Assuming comparable lipophilicity across the difluoro regioisomers (identical molecular formula and similar topology), this represents a LogP increase of approximately 0.12–0.48 units, which is meaningful for modulating passive membrane permeability and nonspecific protein binding in lead optimization programs. A direct experimentally determined LogP for ethyl 2,5-difluoroisonicotinate is not currently published; the inference is drawn from the closest regioisomer.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | Not directly published; inferred range LogP ~1.54–1.9 based on closest regioisomer |
| Comparator Or Baseline | Ethyl isonicotinate (non-fluorinated): LogP = 1.42 ; Ethyl 2,6-difluoroisonicotinate: XLogP3 = 1.9 [1], LogP = 1.54 |
| Quantified Difference | ΔLogP ≈ +0.12 to +0.48 vs. non-fluorinated parent (class-level inference) |
| Conditions | LogP: octanol/water partition coefficient; XLogP3: computed via PubChem pipeline; LogP = 1.42 from ChemSrc experimental data for ethyl isonicotinate |
Why This Matters
Higher lipophilicity from fluorine substitution can improve membrane permeability and metabolic stability of downstream drug candidates, making the fluorinated scaffold preferable in medicinal chemistry campaigns targeting intracellular or CNS-penetrant compounds.
- [1] Kuujia. Ethyl 2,6-difluoroisonicotinate, CAS 1214363-13-9. XLogP3: 1.9. (Accessed 2026). View Source
